Cambendazole
Overview
Description
Cambendazole is a benzimidazole derivative known for its anthelmintic properties. It is primarily used in veterinary medicine to treat parasitic worm infections.
Scientific Research Applications
Cambendazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzimidazole derivatives.
Biology: this compound is used to study the effects of anthelmintic compounds on parasitic worms.
Industry: This compound is used in the development of new anthelmintic drugs and other pharmaceutical applications
Safety and Hazards
Mechanism of Action
Target of Action
Cambendazole primarily targets parasites . It is a veterinary anti-parasitic drug, which was approved by the FDA for the treatment of worm infections in horses .
Mode of Action
The mode of action of this compound involves the inhibition of glucose uptake, fumarate reductase, and phosphoenolpyruvate carboxykinase . This action leads to the paralysis of parasites . It is worth noting that other benzimidazole derivatives, such as Albendazole, work by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules
Biochemical Pathways
Given its mode of action, it is likely that it affects the pathways related to glucose uptake and energy production in parasites
Pharmacokinetics
It is known that the excretion of certain drugs, such as methotrexate, can be decreased when combined with this compound . This suggests that this compound may have significant interactions with other drugs, affecting their bioavailability.
Result of Action
The primary result of this compound’s action is the paralysis of parasites . By inhibiting glucose uptake and energy production in parasites, this compound effectively immobilizes them, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
Cambendazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The specific nature of these interactions is not fully annotated and is scheduled to be researched soon .
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not fully documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any effects on metabolic flux or metabolite levels is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Cambendazole can be synthesized through various methods. One common synthetic route involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of an acid catalyst. This reaction forms the benzimidazole core, which can then be further modified to produce this compound . Industrial production methods often involve the use of trichlorotitanium (IV) as a catalyst in ethanol .
Chemical Reactions Analysis
Cambendazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Various substitution reactions can occur at the benzimidazole ring, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Cambendazole is similar to other benzimidazole derivatives such as:
- Thiabendazole
- Mebendazole
- Albendazole
- Fenbendazole
What sets this compound apart is its specific molecular structure, which provides unique binding properties and efficacy against certain parasitic worms .
Properties
IUPAC Name |
propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046852 | |
Record name | Cambendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin. | |
Record name | Urokinase | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
26097-80-3, 9039-53-6 | |
Record name | Cambendazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cambendazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urokinase | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cambendazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cambendazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urokinase (peptidolytic) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cambendazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cambendazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kinase (enzyme-activating), uro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMBENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cambendazole against helminths?
A1: While the precise mechanism is not fully elucidated in the provided research, this compound, like other benzimidazoles, is believed to exert its anthelmintic effect by interfering with the parasite's energy metabolism. It's suggested that this compound binds to tubulin, a protein crucial for microtubule formation in helminths. This binding disrupts microtubule-dependent processes, such as glucose uptake, leading to energy depletion and ultimately parasite death [].
Q2: Does the efficacy of this compound vary depending on the developmental stage of the parasite?
A2: Yes, the efficacy of this compound can vary depending on the parasite's developmental stage. For instance, in a study on sheep, this compound was found to be highly effective against adult Strongyloides papillosus, but less effective against the immature stages []. This highlights the importance of considering the parasite's life cycle when evaluating anthelmintic efficacy.
Q3: Is there evidence of resistance development to this compound in helminth populations?
A3: While the provided research doesn't directly address this compound resistance, one study suggests that Haemonchus contortus populations, previously exposed to benzimidazoles like Thiabendazole and Parbendazole, might exhibit some level of cross-resistance to this compound []. This emphasizes the need for continuous monitoring of anthelmintic resistance and the development of sustainable parasite control strategies.
Q4: Are there any studies on the in vitro effects of this compound on different Strongyloides species?
A4: Yes, research has explored the in vitro effects of this compound on Strongyloides species. One study compared the effects of this compound, Thiabendazole, and Mebendazole on Strongyloides ratti and Strongyloides stercoralis []. The study found that while all three drugs inhibited larval development in S. ratti and S. stercoralis, only this compound reduced the viability of first and second-stage S. ratti larvae and completely blocked infection by both S. ratti and S. stercoralis after pre-incubation with infective larvae []. This suggests a distinct mode of action for this compound compared to the other benzimidazoles.
Q5: Has this compound been investigated for treating cutaneous larva migrans in humans?
A5: Yes, this compound has been explored as a treatment for cutaneous larva migrans. A study involving 30 pediatric and adult patients with cutaneous larva migrans reported a 100% cure rate after a single oral dose of this compound (approximately 5 mg/kg), with a second dose administered to six patients after one week []. The study also noted excellent drug tolerance among the participants [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.